molecular formula C13H13FN2O3 B2862097 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866018-39-5

1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2862097
CAS RN: 866018-39-5
M. Wt: 264.256
InChI Key: SXSFYTYEGVEWOP-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, also known as FMHM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMHM belongs to the class of pyrazolone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

Synthesis and Logic Gate Application

A novel application of compounds containing the pyrazolone-ring unit, similar to the specified chemical structure, involves the synthesis of photo-switchable molecules that exhibit reversible photochromic properties. These properties are leveraged in the creation of an INHIBIT logic gate, demonstrating the compound's potential in molecular electronics. The mechanism behind the photochromism involves intra- and intermolecular double-proton transfer, a process stimulated by chemical inputs like H+, OH−, and Zn2+, showcasing the chemical's versatility in sensor and logic gate applications (Xie et al., 2009).

Antimicrobial Activity

Research has also explored the antimicrobial potential of fluorine-containing pyrazolones, akin to the compound . Synthesized derivatives have demonstrated promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their utility in developing new antibacterial agents. This antimicrobial activity, characterized by the minimum inhibitory concentration (MIC50), highlights the compound's potential in medical and pharmaceutical research (Gadakh et al., 2010).

Potential Antitumor Properties

Compounds with fluorinated pyrazole rings have been studied for their antitumor properties, with specific derivatives showing activity against lung cancer cells at concentrations lower than the reference drug 5-fluorodeoxyuridine. Such findings underscore the potential of these compounds in cancer research and therapy, paving the way for the development of novel antitumor agents with enhanced efficacy and specificity (Hammam et al., 2005).

Fluorescence Studies for Antitumoral Applications

Fluorescence studies on compounds structurally related to the specified chemical have shown potential antitumoral activities. These studies, performed both in solution and in lipid membranes, indicate that such compounds can preferentially locate within cellular structures, suggesting a targeted mechanism of action against tumor cells. The fluorescence properties, especially in polar solvents, point to their potential use in diagnostic and therapeutic applications in oncology (Castanheira et al., 2011).

properties

IUPAC Name

2-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-8-11(6-7-17)12(18)15-16(8)13(19)9-2-4-10(14)5-3-9/h2-5,17H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSFYTYEGVEWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

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